Staurolite

Übersicht

Beschreibung

Staurolite is a reddish-brown to black, mostly opaque, nesosilicate mineral with a white streak . It crystallizes in the monoclinic crystal system, has a Mohs hardness of 7 to 7.5, and the chemical formula: Fe 2+2 Al 9 O 6 (SiO 4) 4 (O,OH) 2 . It is known for its unique crystal shape and its association with metamorphic rocks .

Synthesis Analysis

The exact chemical composition of staurolite can be determined through chemical analysis methods, such as X-ray fluorescence (XRF) or electron microprobe analysis (EMPA) . Its chemical properties and composition contribute to its formation and stability under specific metamorphic conditions .

Molecular Structure Analysis

Staurolite crystallizes in the monoclinic crystal system . It often occurs twinned in a characteristic cross-shape, called cruciform penetration twinning . In handsamples, macroscopically visible staurolite crystals are of prismatic shape .

Chemical Reactions Analysis

Staurolite is stable in rocks of zonal metamorphic complexes and the subsequent decomposition of this mineral in the rocks at increasing temperature is a criterion for distinguishing the staurolite metamorphic zone . An increase in the proportion of carbon dioxide in the water–carbon dioxide fluid shifts the staurolite-forming mineral reactions to lower temperatures and higher pressures .

Physical And Chemical Properties Analysis

Staurolite exhibits a range of colors, including brown, reddish-brown, black, and occasionally green . It has a resinous to vitreous luster and a Mohs hardness of 7 to 7.5, making it a relatively durable mineral . Its specific gravity typically falls between 3.6 and 3.8, and it is generally opaque to translucent .

Wissenschaftliche Forschungsanwendungen

Magnesium Staurolite : A study found staurolite with up to 6.5% MgO in New Zealand. This staurolite, containing magnesium as the dominant divalent cation, formed under high pressure and temperature conditions and is associated with minerals like pyrope and hornblende. The study notes its larger a cell edge, attributed to magnesium substituting aluminum in its structure (Ward, 1984).

Staurolite in High-Pressure Mafic Compositions : Research on staurolite crystallization at high pressures (24–26 kb) and temperatures (740–760°C) in mafic compositions suggests staurolite may be significant in subducted lithosphere. The synthesized staurolites had higher magnesian content than natural samples (Hellman & Green, 1979).

Staurolite at High Metamorphic Grades : In Scotland, staurolite occurs in migmatized semipelites at high metamorphic grades, stabilized by high zinc content. This finding suggests its formation as an early retrograde effect (Ashworth, 1975).

Staurolite Crystal Chemistry : A study integrating Miissbauer studies, structure determinations, and chemical analyses improved the understanding of staurolite’s crystal chemistry, particularly for its use as a petrogenetic indicator. It highlights the variability in iron content and proposes formulas for thermodynamic models (Holdaway et al., 1991).

Lithium in Staurolite : Staurolites from natural metapelitic rocks contain significant amounts of lithium. This study discusses factors influencing Li content and its probable residence in the staurolite structure, affecting its stability field in metamorphic rocks (Dutrow et al., 1986).

Mullite-Cordierite Materials from Staurolite : Research on carbothermic reduction of staurolite concentrate for refractory materials production. It investigates reactions in the Al2O3–SiO2–FeO–C system, forming silicon carbide and iron, used for heat-insulating mullite-cordierite refractories (Belogurova & Grishin, 2013).

Water Content Determination in Staurolite : A study used NanoSIMS for determining water content in staurolite, which is crucial for understanding metamorphic processes. This method is particularly useful for analyzing staurolites with compositional zoning or fine-grained textures (Azevedo-Vannson et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Staurolite is a scientifically important mineral. Its presence and distribution can provide valuable insights into the conditions and history of the rocks in which it is found . Researchers also examine staurolite’s crystallography and physical properties to better comprehend its formation and behavior under different geological conditions . As with many minerals, there are concerns about the conservation and preservation of staurolite .

Eigenschaften

IUPAC Name |

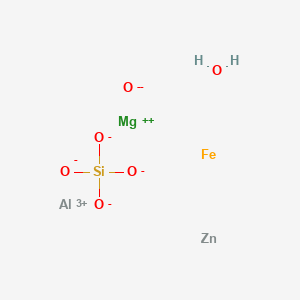

aluminum;magnesium;iron;oxygen(2-);zinc;silicate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Fe.Mg.O4Si.H2O.O.Zn/c;;;1-5(2,3)4;;;/h;;;;1H2;;/q+3;;+2;-4;;-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVTXBUFFFWLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Fe].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH2MgO6SiZn- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Staurolite | |

CAS RN |

12182-56-8 | |

| Record name | Staurolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012182568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)